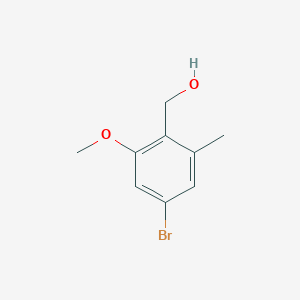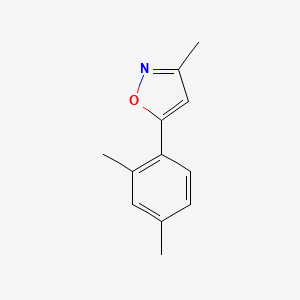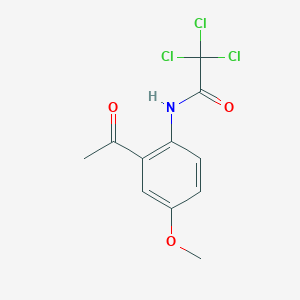![molecular formula C7H6ClN3O B13661011 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused pyrimidine and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with a furan derivative under the influence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to modify the pyrimidine ring or the furan ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-5-methylfuro[2,3-d]pyrimidin-4-amine derivatives.
Oxidation: Formation of 2-chloro-5-carboxylfuro[2,3-d]pyrimidin-4-amine.
Reduction: Formation of reduced pyrimidine or furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine: Similar in structure but with different substituents.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a trifluoromethyl group instead of a furan ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Features a pyrrolo ring instead of a furan ring.
Uniqueness
This compound is unique due to its fused furan-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Eigenschaften
Molekularformel |
C7H6ClN3O |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
2-chloro-5-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3O/c1-3-2-12-6-4(3)5(9)10-7(8)11-6/h2H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
JRJREOHXFMHIPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=NC(=NC(=C12)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
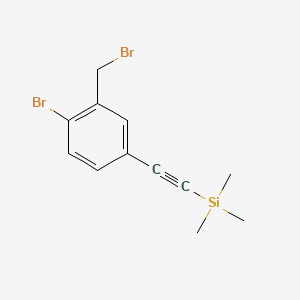
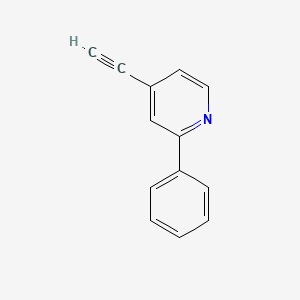
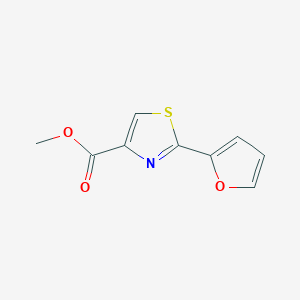
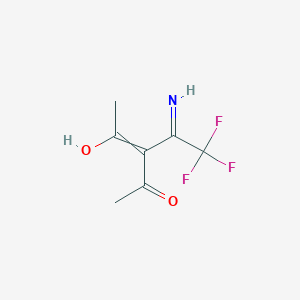

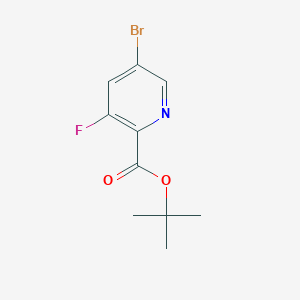
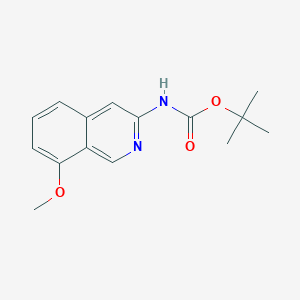
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
